molecular formula C14H11BrN2 B13869883 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine

1-Benzyl-3-bromopyrrolo[2,3-c]pyridine

Katalognummer: B13869883
Molekulargewicht: 287.15 g/mol
InChI-Schlüssel: BABGXJHEZKOCRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-bromopyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, substituted with a benzyl group at the nitrogen atom and a bromine atom at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine typically involves the reaction of a pyrrolo[2,3-c]pyridine derivative with a benzyl halide in the presence of a base. The bromination at the third position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-bromopyrrolo[2,3-c]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and bromine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

    1-Benzyl-3-chloropyrrolo[2,3-c]pyridine: Similar structure but with a chlorine atom instead of bromine.

    1-Benzyl-3-iodopyrrolo[2,3-c]pyridine: Similar structure but with an iodine atom instead of bromine.

    1-Benzyl-3-fluoropyrrolo[2,3-c]pyridine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and biological activity, making it a valuable compound in medicinal chemistry and organic synthesis .

Eigenschaften

Molekularformel

C14H11BrN2

Molekulargewicht

287.15 g/mol

IUPAC-Name

1-benzyl-3-bromopyrrolo[2,3-c]pyridine

InChI

InChI=1S/C14H11BrN2/c15-13-10-17(9-11-4-2-1-3-5-11)14-8-16-7-6-12(13)14/h1-8,10H,9H2

InChI-Schlüssel

BABGXJHEZKOCRT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=NC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.